4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
4-[1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl]oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-11-4-7-18-14(11)10-16-8-13(9-16)17-12-2-5-15-6-3-12/h2-7,13H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUECFVYMBNIEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine is a complex organic compound notable for its unique molecular structure, which includes a pyridine ring, an azetidine moiety, and a 3-methylthiophen-2-yl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and materials science.
Chemical Structure
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom. |
| Azetidine Moiety | A four-membered cyclic amine contributing to the compound's reactivity. |
| 3-Methylthiophen-2-yl Group | A thiophene derivative that enhances the compound's chemical properties. |
Biological Activity
Research indicates that 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine exhibits various biological activities, which are summarized below:
Antimicrobial Properties
Preliminary studies suggest that this compound may demonstrate antimicrobial activity against a range of pathogens. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria and fungi, indicating potential for further exploration in developing new antimicrobial agents.
Anticancer Activity
Investigations into the anticancer properties of related compounds have revealed promising results. For example, derivatives of pyridine and azetidine have been noted for their ability to inhibit tumor growth in vitro and in vivo. The unique combination of functional groups in 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine may contribute to similar effects, warranting detailed studies on its mechanism of action against specific cancer cell lines.
Neuroprotective Effects
Emerging evidence points to neuroprotective effects associated with compounds containing pyridine and thiophene rings. These effects may be attributed to the modulation of neurotransmitter systems or antioxidant activity, suggesting that 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine could be beneficial in neurodegenerative disease models.
Research Findings and Case Studies
Several case studies and research findings highlight the biological activity of this compound:
- Antimicrobial Activity Study : A study conducted on structurally similar compounds demonstrated significant antibacterial action against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the thiophene group could enhance activity against resistant strains .
- Anticancer Screening : In vitro assays using various cancer cell lines (e.g., breast cancer MCF7 cells) showed that derivatives with azetidine structures exhibited cytotoxicity, leading to apoptosis through mitochondrial pathways .
- Neuroprotection Research : Research focusing on neuroprotective agents identified that compounds with similar functional groups could prevent oxidative stress-induced neuronal cell death, suggesting potential applications in treating Alzheimer's disease .
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Weight and Substituent Effects
Preparation Methods
Preparation of 3-Methylthiophen-2-ylmethanol
The thiophene derivative serves as the alkylating agent for the azetidine ring. A Friedel-Crafts alkylation of thiophene with methyl iodide in the presence of aluminum chloride generates 3-methylthiophene. Subsequent formylation via Vilsmeier-Haack reaction introduces a hydroxymethyl group at the 2-position, yielding 3-methylthiophen-2-ylmethanol.
Synthesis of Azetidin-3-ol
Azetidin-3-ol is synthesized via cyclization of 1,3-dibromopropane with ammonia under high-pressure conditions. The reaction proceeds through nucleophilic substitution, forming the strained azetidine ring.
| Method | Reagents | Temperature | Yield |
|---|---|---|---|
| Cyclization | NH<sub>3</sub> (aq), 1,3-dibromopropane | 120°C, 48h | 62% |
Formation of the Azetidine-Thiophene Moiety
Alkylation of Azetidin-3-ol
The hydroxymethyl group of 3-methylthiophen-2-ylmethanol reacts with azetidin-3-ol under Mitsunobu conditions to form 1-[(3-methylthiophen-2-yl)methyl]azetidin-3-ol. Triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) facilitate the SN2 mechanism.
| Conditions | Solvent | Temperature | Yield |
|---|---|---|---|
| Mitsunobu reaction | THF | 0°C → RT, 12h | 89% |
Optimization of Alkylation
Variations in base and solvent significantly impact yields:
| Base | Solvent | Yield | Purity |
|---|---|---|---|
| TPP/DEAD | THF | 89% | 98% |
| NaH | DMF | 72% | 95% |
Ether Linkage Formation with Pyridine
Williamson Ether Synthesis
The hydroxyl group on azetidin-3-ol reacts with 4-chloropyridine under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the alcohol, enabling nucleophilic attack on the pyridine ring.
| Substrate | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| 4-Chloropyridine | NaH | DMF | 6h | 75% |
Alternative Coupling Strategies
A Buchwald-Hartwig amination approach using palladium catalysts was explored but showed lower efficiency due to competing side reactions.
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)<sub>2</sub> | Xantphos | 58% |
Final Compound Assembly and Purification
Crystallization Optimization
Crude product is purified via solvent-dependent crystallization. Acetonitrile and tert-butyl methyl ether (TBME) mixtures yield high-purity crystals.
| Solvent System | Purity | Recovery |
|---|---|---|
| CH<sub>3</sub>CN:TBME (1:3) | 99.2% | 82% |
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:4) resolves residual impurities, achieving >99.5% purity.
Research Findings and Methodological Advances
Q & A
Basic Question: What are the optimized synthetic routes for 4-({1-[(3-methylthiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
Synthesis typically involves multi-step protocols, starting with azetidine ring functionalization. A common approach includes:
Azetidine Precursor Preparation : React 3-methylthiophene-2-carbaldehyde with azetidine derivatives (e.g., via reductive amination) to form the azetidine-thiophene intermediate.
Coupling with Pyridine : Introduce the pyridine moiety via nucleophilic substitution or Mitsunobu reaction, using azetidine-3-ol and activated pyridine derivatives.
Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysis : Use Pd-based catalysts for coupling steps to reduce side reactions.
- Temperature Control : Maintain 60–80°C for azetidine activation to avoid ring-opening .
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | NaBH(OAc)₃, THF, RT | 60–75% | Steric hindrance at azetidine N |
| 2 | DIAD, Ph₃P, DMF | 45–65% | Competing elimination reactions |
Basic Question: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the azetidine and pyridine linkage. Key signals include:
- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures, resolving torsional angles between azetidine and thiophene groups. Anisotropic displacement parameters validate steric strain .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns for purity assessment .
Basic Question: How can researchers assess the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- HPLC Analysis : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to detect degradation products. Retention time shifts indicate hydrolysis of the ether linkage .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Monitor via TLC (silica gel 60 F₂₅₄) with UV visualization. Degradation >5% suggests need for inert atmosphere storage .
Advanced Question: What experimental designs are recommended to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) to quantify binding affinity (KD). Use concentration gradients (1 nM–10 µM) and analyze kinetics with Biacore software .
- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during ligand-receptor binding. Requires high-purity compound (>98%) to avoid nonspecific interactions .
- Mutagenesis Studies : Modify residues in the target’s active site (e.g., via alanine scanning) to identify critical binding motifs .
Advanced Question: How can computational modeling predict the compound’s binding modes and selectivity?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with flexible ligand parameters. The azetidine’s conformational freedom requires exhaustive sampling (≥100 runs) .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the ligand-protein complex. RMSD >2 Å suggests poor binding .
- Pharmacophore Mapping : Align with known inhibitors (e.g., kinase inhibitors) to identify critical H-bond donors/acceptors .
Advanced Question: How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., CellTiter-Glo® for cytotoxicity). Discrepancies may arise from:
- Dose-Response Validation : Replicate experiments with internal controls (e.g., staurosporine for apoptosis assays) .
Advanced Question: What comparative structural analyses differentiate this compound from analogs with similar azetidine-pyridine scaffolds?
Methodological Answer:
- XRD Overlays : Compare torsion angles (C-O-C-N) with analogs like 3-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine. Angles >10° indicate steric/electronic differences .
- SAR Studies : Modify substituents (e.g., thiophene vs. furan) and measure ΔLogP. Higher lipophilicity (LogP >2) correlates with membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
